molecular formula C29H51NO4 B14372009 N-Docosyl-2,4,6-trihydroxybenzamide CAS No. 93491-83-9

N-Docosyl-2,4,6-trihydroxybenzamide

Cat. No.: B14372009
CAS No.: 93491-83-9
M. Wt: 477.7 g/mol
InChI Key: FLZKBWJIGVCDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Docosyl-2,4,6-trihydroxybenzamide is a synthetic benzamide derivative featuring a long-chain docosyl group and a trihydroxybenzene core. This structure is of significant interest in biochemical research, particularly for probing protein-ligand interactions. Compounds with the trihydroxybenzamide scaffold have been identified as effective inhibitors of various enzymes. For instance, related secondary sulfonamides incorporating trihydroxybenzamide groups have demonstrated potent inhibitory effects on enzymes like lactoperoxidase (LPO), which is crucial for antimicrobial activity in biological systems . The specific mechanism often involves the compound binding to the active site or allosteric pockets of target proteins, modulating their activity. Furthermore, structurally similar nitro-trihydroxybenzamide compounds, such as N-octyl-3-nitro-2,4,6-trihydroxybenzamide (PNO8), have been utilized as molecular probes to study Photosystem II (PSII) in plants, where they trigger specific proteolytic cleavage of the D1 protein by binding to the QB site . The long hydrophobic docosyl chain in this compound may enhance its interaction with lipid membranes or hydrophobic protein domains, potentially leading to applications in studying membrane-associated proteins or developing targeted research compounds. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

93491-83-9

Molecular Formula

C29H51NO4

Molecular Weight

477.7 g/mol

IUPAC Name

N-docosyl-2,4,6-trihydroxybenzamide

InChI

InChI=1S/C29H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30-29(34)28-26(32)23-25(31)24-27(28)33/h23-24,31-33H,2-22H2,1H3,(H,30,34)

InChI Key

FLZKBWJIGVCDHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=C(C=C1O)O)O

Origin of Product

United States

Preparation Methods

Direct Amidation of 2,4,6-Trihydroxybenzoic Acid

The most widely documented method involves coupling 2,4,6-trihydroxybenzoic acid with docosylamine via amide bond formation. This one-step reaction typically employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.

Procedure Overview

  • Activation : 2,4,6-Trihydroxybenzoic acid is dissolved in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran). A coupling agent (e.g., EDC, 1.2 equivalents) and a catalytic base (e.g., 4-dimethylaminopyridine) are added to form the reactive O-acylisourea intermediate.
  • Amine Addition : Docosylamine (1.1 equivalents) is introduced, and the mixture is stirred at 25–40°C for 12–24 hours.
  • Workup : The crude product is precipitated via acidification, filtered, and washed with cold ethanol to remove excess reagents.

Key Data

Parameter Value
Solvent Dimethylformamide
Coupling Agent EDC
Temperature 30°C
Reaction Time 18 hours
Yield (Crude) 60–75%

This method prioritizes simplicity but faces challenges in regioselectivity due to competing esterification of hydroxyl groups.

Acyl Chloride-Mediated Synthesis

An alternative route involves synthesizing 2,4,6-triacetoxybenzoyl chloride as an intermediate, followed by reaction with docosylamine and subsequent deprotection. This approach, adapted from analogous hydroxybenzamide syntheses, improves yield by mitigating side reactions.

Stepwise Protocol

  • Protection : 2,4,6-Trihydroxybenzoic acid is acetylated using acetic anhydride and a catalytic acid (e.g., H₂SO₄) to yield 2,4,6-triacetoxybenzoic acid.
  • Acyl Chloride Formation : The protected acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate 2,4,6-triacetoxybenzoyl chloride.
  • Amidation : The acyl chloride is reacted with docosylamine in a nonpolar solvent (e.g., ethyl ether or isopropyl acetate) at 0–5°C to prevent thermal degradation.
  • Deprotection : The acetyl groups are hydrolyzed using aqueous potassium bicarbonate or sodium hydroxide, yielding the final product.

Optimization Insights

  • Solvent Choice : Ethyl ether facilitates rapid amine-acyl chloride coupling but requires low temperatures to avoid epimerization. Isopropyl acetate/water biphasic systems enable efficient phase separation during workup.
  • Temperature Control : Maintaining the reaction below 10°C during amidation minimizes byproduct formation.

Reaction Optimization and Critical Parameters

Solvent Systems

Biphasic solvents (e.g., isopropyl acetate/water) enhance purity by partitioning unreacted starting materials into separate phases. Polar aprotic solvents like dimethylformamide improve coupling agent efficiency but complicate product isolation.

Temperature and Reaction Time

Elevated temperatures (30–45°C) accelerate amidation but risk hydroxyl group oxidation. A balance is achieved by heating to 35°C for 6–8 hours, followed by overnight aging at room temperature.

Stoichiometric Ratios

Docosylamine is typically used in slight excess (1.1 equivalents) to drive the reaction to completion. Coupling agents exceeding 1.2 equivalents lead to O-acylisourea dimerization, reducing yield.

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v), achieving >95% purity. The long alkyl chain necessitates hot filtration to prevent premature crystallization.

Chromatographic Methods

Flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) resolves residual trihydroxybenzoic acid and docosylamine.

Analytical Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 3H, OH), 7.8 (s, 1H, ArH), 3.2 (t, 2H, CH₂NH), 1.2 (m, 40H, CH₂).
    • ¹³C NMR : δ 170.5 (CONH), 160–110 (aromatic carbons), 32–22 (alkyl chain).
  • Mass Spectrometry : ESI-MS m/z 434.3 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthetic Methods

Parameter Direct Amidation Acyl Chloride Route
Steps 1 4
Yield (Purified) 60–70% 75–85%
Purity 90–95% >98%
Scalability Moderate High
Byproducts EDC-Urea, esters Acetic acid, KCl

The acyl chloride method, though lengthier, offers superior purity and scalability, making it industrially viable.

Chemical Reactions Analysis

Types of Reactions

N-Docosyl-2,4,6-trihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-Docosyl-2,4,6-trihydroxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Docosyl-2,4,6-trihydroxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit photosynthetic electron transport by binding to the photosystem II complex in chloroplasts . This inhibition is thought to be due to the compound’s ability to interfere with electron flow, thereby disrupting the photosynthetic process.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Length and Lipophilicity

The inhibitory activity of alkyl-substituted trihydroxybenzamides is strongly influenced by the length of the N-alkyl chain. Yoneyama et al. (1989a) demonstrated that for 3-acyl-2,4,6-trihydroxybenzamide derivatives, PET-inhibiting activity increased with N-alkyl chain length, peaking at N-heptyl (C7; pI₅₀ = 7.4) and plateauing for chains up to C10 (pI₅₀ = 7.3) . However, the docosyl (C22) chain in N-Docosyl-2,4,6-trihydroxybenzamide far exceeds this range. This suggests a trade-off between lipophilicity and functional efficacy, with the C22 chain possibly shifting the compound’s partitioning behavior in biological systems .

Substituent Effects on Mechanism of Action

  • 3-Acyl vs. 3-Nitro Groups: Derivatives with 3-acyl groups (e.g., 3-propionyl) primarily inhibit PET by competing with plastoquinone at the QB-binding site of PS II . In contrast, nitro-substituted analogs like PNO8 (N-octyl-3-nitro-2,4,6-trihydroxybenzamide) induce proteolytic cleavage of the D1 protein in PS II, even in darkness after brief illumination . The nitro group’s redox activity may contribute to reactive oxygen species (ROS) generation, indirectly amplifying PS II damage .
  • Amide vs. Thioamide Derivatives :
    Thioamide analogs (e.g., 3-acyl-2,4,6-trihydroxythiobenzamides) exhibit significantly higher PET-inhibiting activity than their amide counterparts. For example, N-heptyl thiobenzamides achieved pI₅₀ values comparable to the herbicide DCMU (diuron) . The docosyl amide’s activity is likely lower than thioamide derivatives but may still retain moderate inhibitory effects due to its lipophilic chain enhancing membrane association.

Structural Asymmetry and Binding Efficiency

Yoneyama et al. (1989b) observed that asymmetric distribution of lipophilic groups (e.g., ethyl + decyl chains) improved PET inhibition compared to symmetric chains (e.g., hexyl + hexyl) . This compound features a single long alkyl chain, which may limit its binding efficiency to the QB pocket compared to asymmetric analogs.

Data Table: Key Parameters of Trihydroxybenzamide Derivatives

Compound N-Alkyl Chain Substituent Activity (pI₅₀ or Notes) Mechanism Reference
N-Heptyl-3-propionyl-benzamide C7 3-acyl 7.4 (PET inhibition) QB-site competition
N-Decyl-3-propionyl-benzamide C10 3-acyl 7.3 (PET inhibition) QB-site competition
N-Octyl-3-nitro-benzamide (PNO8) C8 3-nitro Induces D1 cleavage ROS generation, D1 proteolysis
N-Hexyl-thiobenzamide C6 Thioamide ~8.0 (PET inhibition) Enhanced QB-site binding
This compound C22 None Predicted lower than thioamides Likely QB-site competition Inferred

Research Findings and Implications

Chain Length vs. Activity : The docosyl chain’s extreme length may reduce PET-inhibiting efficacy compared to shorter-chain derivatives (C7–C10), as steric hindrance could disrupt QB-pocket binding. However, its high lipophilicity might enhance persistence in lipid membranes, prolonging residual activity .

Mechanistic Divergence : Unlike nitro-substituted analogs, this compound is unlikely to induce D1 cleavage or ROS generation, positioning it as a milder PS II inhibitor .

Synthetic Optimization : Introducing thioamide groups or asymmetric alkyl chains could improve activity, as demonstrated in earlier studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Docosyl-2,4,6-trihydroxybenzamide?

  • Methodology : Utilize a two-step approach:

Acylation : React 2,4,6-trihydroxybenzoic acid with docosanol (C22H45OH) using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane under nitrogen .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Validate purity using HPLC (>95%) and confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR and HRMS .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR : 1H^1 \text{H} NMR (DMSO-d6d_6) to identify hydroxyl protons (δ 10–12 ppm) and alkyl chain signals (δ 0.8–1.5 ppm). 13C^{13} \text{C} NMR to confirm carbonyl (C=O, ~165 ppm) and aromatic carbons .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm mass error.
  • IR : Detect O–H stretching (~3400 cm1 ^{-1}) and C=O absorption (~1680 cm1 ^{-1}) .

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
  • Avoid inhalation/contact; refer to SDS analogs (e.g., N-octyl-3-nitro-2,4,6-trihydroxybenzamide) for hazard mitigation (WGK 3; S22/S24/25 precautions) .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., docosyl vs. octyl) influence inhibitory activity on Photosystem II (PSII)?

  • Experimental Design :

  • Comparative Assays : Test PSII oxygen evolution inhibition in spinach thylakoids using varying alkyl chain derivatives. IC50_{50} values can be determined via Clark-type oxygen electrode .
  • SAR Analysis : Longer chains (e.g., docosyl) may enhance membrane permeability but reduce binding affinity to the D1 protein’s QB site. Reference studies on N-octyl-3-nitro-2,4,6-trihydroxybenzamide (IC50_{50} ~0.5 μM) .
    • Data Interpretation : Use mutant Chlamydomonas strains lacking D1 protein to confirm target specificity .

Q. How can researchers address off-target effects when studying this compound’s mechanism?

  • Mitigation Strategies :

  • Control Experiments : Co-administer inhibitors with distinct mechanisms (e.g., lincomycin for chloroplast protein synthesis; methyl viologen for ROS generation) to isolate PSII-specific effects .
  • Mutant Validation : Compare results in wild-type vs. PSII-deficient plant mutants .

Q. What computational approaches predict interactions between this compound and the D1 protein?

  • Methodology :

Molecular Docking : Use AutoDock Vina to model binding to the QB site (PDB: 3ARC). Prioritize hydrogen bonding with His215 and hydrophobic interactions with the alkyl chain .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .

  • Validation : Cross-reference with experimental mutagenesis data (e.g., His215Ala mutations reducing binding affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.